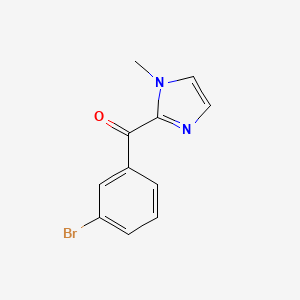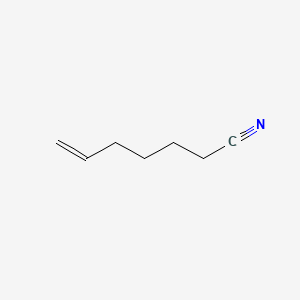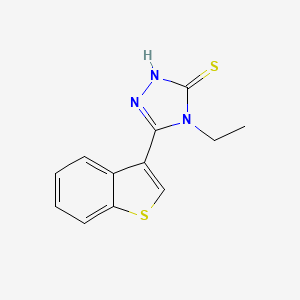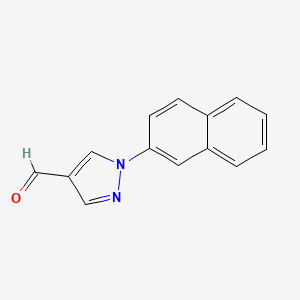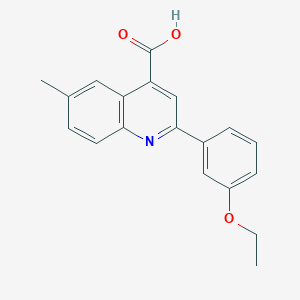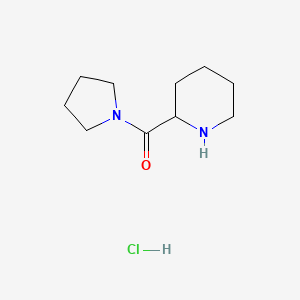
2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, molecular structure, and potential applications. For instance, organotin(IV) complexes derived from related methanone compounds have been synthesized and shown to exhibit significant antibacterial activities, suggesting potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4%, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate . This indicates that the synthesis of similar compounds, such as "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride," could potentially follow a similar pathway, with modifications to accommodate the specific structural requirements.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the structural characteristics of such compounds . Additionally, the crystal structure of another methanone derivative was determined, revealing intermolecular hydrogen bonding patterns . These studies suggest that detailed molecular structure analysis of "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" would likely involve similar techniques to elucidate its conformation and bonding interactions.
Chemical Reactions Analysis
The reactivity of piperidine derivatives in chemical reactions has been studied, with findings suggesting variations in reactivity based on substitution patterns and solvation effects . These insights can be valuable when considering the chemical reactions that "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" might undergo, as the presence of different functional groups and substituents can significantly influence the compound's behavior in synthetic and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For example, the low molar conductance values of organotin(IV) complexes in dimethylformamide indicate that these metal complexes are nonelectrolytes . Similarly, the solubility, melting points, and stability of "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" would be important properties to analyze, as they can affect the compound's applications and handling.
Scientific Research Applications
Synthesis Methods
- Synthesis Approaches : Zheng Rui (2010) described a method for preparing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. This process achieved a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Biological Activity
Enzyme Inhibition : J. M. Grisar et al. (1976) found that a compound structurally similar to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride inhibited ADP-induced aggregation of blood platelets (J. M. Grisar et al., 1976).
Antimicrobial Activity : N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) synthesized compounds related to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and tested their antimicrobial activity, observing variable and modest results against bacteria and fungi (N. Patel et al., 2011).
Structural and Theoretical Studies
Thermal and Optical Properties : C. S. Karthik et al. (2021) studied the thermal, optical, and structural properties of a compound similar to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, providing insights into its stability and potential applications (C. S. Karthik et al., 2021).
Conformational Analysis : Ö. Alver, C. Parlak, and M. Bilge (2011) conducted a nuclear magnetic resonance (NMR) study on 4-(1-pyrrolidinyl)piperidine, a related compound, to understand its stable forms and molecular structure, which could be relevant for the understanding of 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (Ö. Alver et al., 2011).
Chemoinformatic and Docking Studies : Mubashir Hassan et al. (2018) explored multifunctional amides, including a compound related to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, assessing their potential as therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatics, and molecular docking (Mubashir Hassan et al., 2018).
Safety And Hazards
properties
IUPAC Name |
piperidin-2-yl(pyrrolidin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9;/h9,11H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAUQORBEIQABE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)
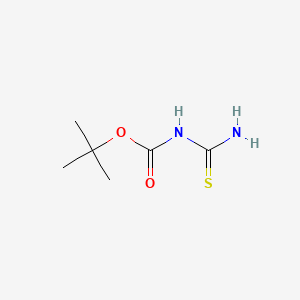
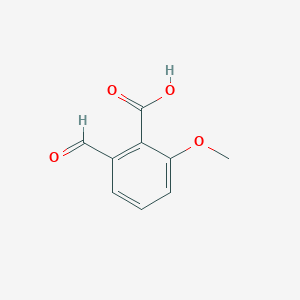
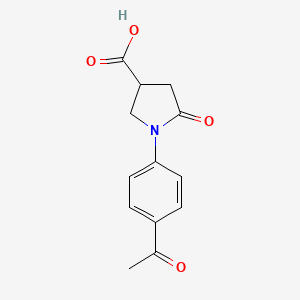
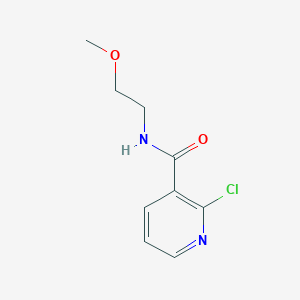
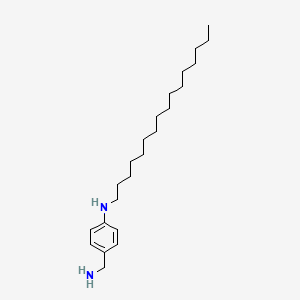
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
